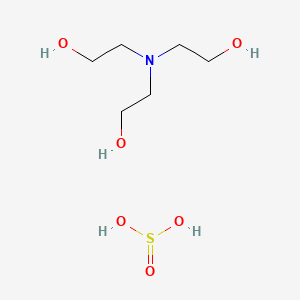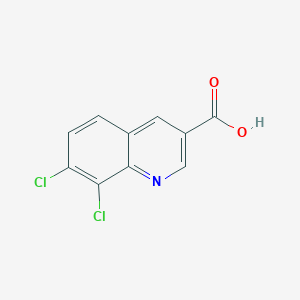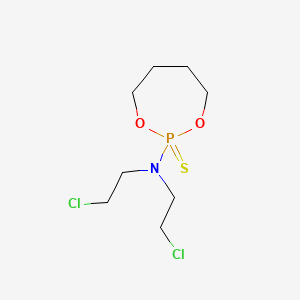
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is a complex organic compound that belongs to the class of phenazine derivatives. Phenazine derivatives are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science. This compound, in particular, is characterized by the presence of chlorophenyl and cyclohexylimino groups, which may contribute to its unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- typically involves multi-step organic reactions. One possible synthetic route could include the following steps:
Formation of the Phenazine Core: The phenazine core can be synthesized through the condensation of o-phenylenediamine with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chlorophenyl Groups: The chlorophenyl groups can be introduced via electrophilic aromatic substitution reactions using chlorobenzene derivatives and appropriate catalysts.
Cyclohexylimino Group Addition: The cyclohexylimino group can be added through a nucleophilic substitution reaction involving cyclohexylamine and a suitable leaving group on the phenazine core.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.
Analyse Chemischer Reaktionen
Types of Reactions
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The chlorophenyl groups can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenazine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Possible applications in drug development for treating various diseases.
Industry: Use in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- would depend on its specific application. For example, if used as an antimicrobial agent, it may interact with bacterial cell membranes or inhibit essential enzymes. The molecular targets and pathways involved would need to be elucidated through detailed biochemical studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Phenazine: The parent compound with a simpler structure.
2-Phenazineamine: A derivative with an amino group.
N,5-bis(4-chlorophenyl)phenazine: A similar compound with chlorophenyl groups but lacking the cyclohexylimino group.
Uniqueness
2-Phenazineamine, N,5-bis(4-chlorophenyl)-3-(cyclohexylimino)-3,5-dihydro- is unique due to the combination of chlorophenyl and cyclohexylimino groups, which may impart distinct chemical and biological properties compared to other phenazine derivatives.
Eigenschaften
CAS-Nummer |
14395-92-7 |
|---|---|
Molekularformel |
C8H16Cl2NO2PS |
Molekulargewicht |
292.16 g/mol |
IUPAC-Name |
N,N-bis(2-chloroethyl)-2-sulfanylidene-1,3,2λ5-dioxaphosphepan-2-amine |
InChI |
InChI=1S/C8H16Cl2NO2PS/c9-3-5-11(6-4-10)14(15)12-7-1-2-8-13-14/h1-8H2 |
InChI-Schlüssel |
PUNQDOINJFNZAE-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCOP(=S)(OC1)N(CCCl)CCCl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


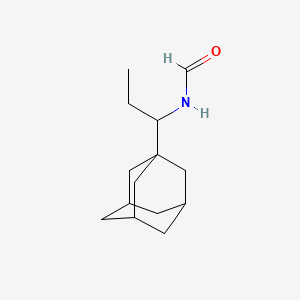



![[(2R,3R)-2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-3,4-dihydro-2H-chromen-3-yl] 1-[(2R,3R)-5,7-dihydroxy-3-(3,4,5-trihydroxybenzoyl)oxy-3,4-dihydro-2H-chromen-2-yl]-3,4,6-trihydroxy-5-oxobenzo[7]annulene-8-carboxylate](/img/structure/B13736723.png)

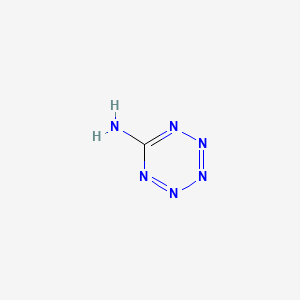
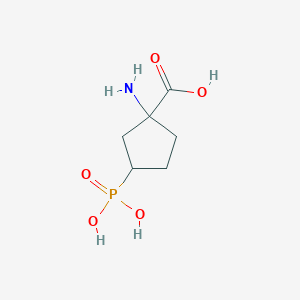

![Sodium;7-amino-3-(hydroxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13736758.png)
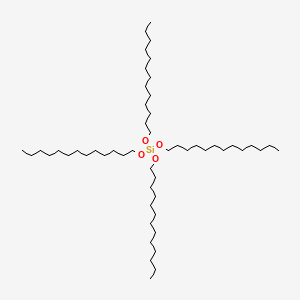
![Zirconium,[(7aR,7'aR)-1,2-ethanediylbis[(1,2,3,3a,7a-h)-4,5,6,7-tetrahydro-1H-inden-1-ylidene]]dimethyl-(9CI)](/img/structure/B13736760.png)
